Absence of Public Bioactivity Data vs. ISX-9: A Critical Procurement Consideration
The target compound has zero curated bioactivity records in ChEMBL and no publication-associated data in BindingDB or PubChem BioAssay. [1] In contrast, its closest structural comparator ISX-9 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) has well-characterized activity: it induces neuronal differentiation at 2.5–20 µM in HCN cells, acts via Ca²⁺-MEF2 signaling, and potentiates circadian amplitude in vivo in mice. [2] This data gap means the morpholinopyrimidine derivative cannot be assumed to recapitulate ISX-9's pharmacology; any procurement for neurogenesis or stem-cell applications requires de novo validation.
| Evidence Dimension | Curated bioactivity record count in authoritative public databases |
|---|---|
| Target Compound Data | 0 entries in ChEMBL; 0 entries in BindingDB matching exact structure; 'No known activity' per ZINC |
| Comparator Or Baseline | ISX-9 (N-cyclopropyl analog): >10 publications; documented EC₅₀ 2.5–20 µM for neurogenesis; CaMKIIδ–BMAL1 activation demonstrated in vivo |
| Quantified Difference | Qualitative: complete absence vs. well-validated pharmacological profile |
| Conditions | ChEMBL v20+, PubChem BioAssay, BindingDB (all accessed 2026-05-09) |
Why This Matters
Procurement decisions based on assumed functional equivalence to ISX-9 carry high risk; users must budget for full in-assay characterization.
- [1] ZINC Database. ZINC000003592504. 'There is no known activity for this compound. This substance is not reported in any publications per ChEMBL.' View Source
- [2] ISX-9 potentiates CaMKIIδ-mediated BMAL1 activation to enhance circadian amplitude. PMC, 2022. ISX-9 triggers neurogenesis at 2.5–20 µM in HCN cells. View Source
